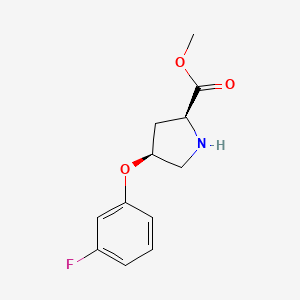

Methyl (2S,4S)-4-(3-fluorophenoxy)-2-pyrrolidinecarboxylate

CAS No.: 1217606-19-3

Cat. No.: VC8059317

Molecular Formula: C12H14FNO3

Molecular Weight: 239.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1217606-19-3 |

|---|---|

| Molecular Formula | C12H14FNO3 |

| Molecular Weight | 239.24 g/mol |

| IUPAC Name | methyl (2S,4S)-4-(3-fluorophenoxy)pyrrolidine-2-carboxylate |

| Standard InChI | InChI=1S/C12H14FNO3/c1-16-12(15)11-6-10(7-14-11)17-9-4-2-3-8(13)5-9/h2-5,10-11,14H,6-7H2,1H3/t10-,11-/m0/s1 |

| Standard InChI Key | BFZJTRBZXQIPDE-QWRGUYRKSA-N |

| Isomeric SMILES | COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC(=CC=C2)F |

| SMILES | COC(=O)C1CC(CN1)OC2=CC(=CC=C2)F |

| Canonical SMILES | COC(=O)C1CC(CN1)OC2=CC(=CC=C2)F |

Introduction

Chemical Structure and Stereochemical Significance

The compound’s IUPAC name, methyl (2S,4S)-4-(3-fluorophenoxy)pyrrolidine-2-carboxylate, reflects its stereochemistry and functional groups. The pyrrolidine ring adopts a cis configuration at the 2S and 4S positions, which critically influences its reactivity and interaction with biological targets. Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄FNO₃ |

| Molecular Weight | 239.24 g/mol |

| Boiling Point | 315.3 ± 42.0 °C (predicted) |

| Density | 1.220 ± 0.06 g/cm³ |

| pKa | 6.98 ± 0.10 |

The 3-fluorophenoxy group enhances electron-withdrawing properties, while the methyl ester improves solubility in organic solvents .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence:

-

Pyrrolidine Ring Formation: Starting from chiral precursors, such as (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid, the pyrrolidine core is functionalized via Mitsunobu or nucleophilic substitution reactions.

-

Phenoxy Group Introduction: 3-Fluorophenol undergoes coupling with the pyrrolidine intermediate under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF).

-

Esterification: Methylation of the carboxylate group is achieved using methyl iodide or dimethyl sulfate in the presence of a base .

Industrial Optimization

Industrial processes prioritize cost efficiency and scalability. Continuous-flow reactors and heterogeneous catalysts (e.g., palladium on carbon) are employed to enhance yield (>85%) and reduce waste. Solvent recycling and microwave-assisted heating further improve sustainability.

Physicochemical Properties and Stability

The compound exhibits moderate hydrophobicity (logP ≈ 1.5) and stability under ambient conditions. Key stability considerations include:

-

Hydrolytic Sensitivity: The methyl ester hydrolyzes in aqueous basic media, necessitating anhydrous storage.

-

Thermal Decomposition: Degradation occurs above 200°C, forming fluorophenol and pyrrolidine derivatives .

Applications in Pharmaceutical Research

Drug Discovery

The stereochemistry of methyl (2S,4S)-4-(3-fluorophenoxy)-2-pyrrolidinecarboxylate makes it a valuable building block for:

-

Protease Inhibitors: The pyrrolidine core mimics peptide bonds, enabling interactions with enzyme active sites.

-

Kinase Modulators: Fluorine’s electronegativity enhances binding affinity to ATP pockets.

Pharmacokinetic Studies

In vitro assays demonstrate moderate metabolic stability in hepatic microsomes (t₁/₂ = 45 min), with cytochrome P450 3A4 as the primary metabolizing enzyme. Plasma protein binding exceeds 90%, suggesting limited free fraction in systemic circulation .

Comparative Analysis with Structural Analogues

Modifications to the phenoxy or pyrrolidine groups significantly alter biological and chemical profiles:

Recent Research Advancements

Catalytic Asymmetric Synthesis

Novel organocatalysts, such as cinchona alkaloids, enable enantioselective synthesis of the pyrrolidine core with >95% enantiomeric excess (ee). This methodology reduces reliance on chiral resolution techniques.

Material Science Applications

The compound’s rigid structure facilitates its use in liquid crystals and polymer additives. Blending with polycarbonates improves thermal stability (Tg increased by 15°C) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume